molecular formula C16H18N6O B2628146 2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine CAS No. 2415585-62-3

2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine

Cat. No.: B2628146
CAS No.: 2415585-62-3
M. Wt: 310.361
InChI Key: LOIDCHXYOVZTGL-UHFFFAOYSA-N
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Description

2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique structure combining a pyrimidine ring with a cyclopenta[c]pyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of malononitrile, hydrogen sulfide, and aldehydes, followed by the annulation of the pyrimidine ring to the substituted cyclopentanone . The reaction conditions often require the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine stands out due to its combined pyrimidine and cyclopenta[c]pyridazine structure, which imparts unique physicochemical properties and biological activities. This makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c23-15(14-11-12-3-1-4-13(12)19-20-14)21-7-9-22(10-8-21)16-17-5-2-6-18-16/h2,5-6,11H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIDCHXYOVZTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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